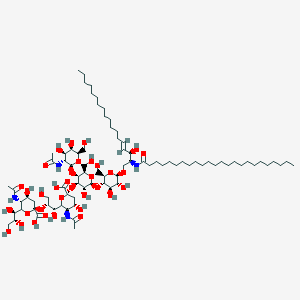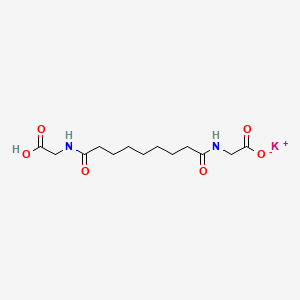
Potassium azeloyl diglycinate
説明
Synthesis Analysis
The synthesis of Potassium Azeloyl Diglycinate involves the reaction of azelaic acid with glycine and potassium hydroxide. The process aims to conjugate the azelaic acid with glycine, improving its solubility and effectiveness, followed by neutralization with potassium to form a stable compound. This synthesis pathway ensures the compound retains the beneficial properties of azelaic acid while being more skin-friendly.
Molecular Structure Analysis
This compound’s structure incorporates azelaic acid linked to glycine, a simple amino acid, through an amide bond, with potassium ions balancing the molecule's charge. This structure contributes to its water solubility, making it suitable for topical applications. The presence of both carboxylic and amino functionalities within the same molecule allows for a diverse range of interactions with biological molecules, enhancing its efficacy in skin treatments.
Chemical Reactions and Properties
Chemically, this compound exhibits properties typical of both azelaic acid and glycine. It can participate in reactions characteristic of carboxylic acids (such as esterification and amidation) and those of amino acids (like peptide bond formation). Its stability under physiological conditions is crucial for its use in skincare, ensuring that it remains effective over time without significant decomposition.
Physical Properties Analysis
The compound is characterized by its solubility in water and stability in various formulations. Its physical state allows for easy incorporation into creams, serums, and cleansers. The physical properties of this compound, including its viscosity and spreadability, make it an ideal ingredient in cosmetic formulations, contributing to the sensory characteristics of the final product.
Chemical Properties Analysis
This compound acts as a mild exfoliant, antibacterial, and anti-inflammatory agent. Its chemical structure allows it to regulate sebum production, reduce acne-causing bacteria, and diminish the appearance of hyperpigmentation. Its efficacy is attributed to its ability to inhibit tyrosinase, an enzyme involved in melanin production, thus offering brightening effects without irritation.
- (Rohmani, Dinda, & Ainurofiq, 2021) explores its use in anti-aging creams, emphasizing its ability to hydrate and regenerate skin cells.
- (Shang et al., 2010) discusses a synthesis approach that could be adapted for producing this compound, highlighting the role of palladium-catalyzed decarboxylative cross-coupling.
科学的研究の応用
Anti-Aging and Skin Regeneration
Potassium Azeloyl Diglycinate (PAD) has shown potential in skincare, particularly in anti-aging applications. Research by Rohmani, Dinda, and Ainurofiq (2021) demonstrated that PAD can moisturize the skin, regenerate cells, increase skin elasticity, and reduce fine lines. They formulated an anti-aging cream with varying concentrations of PAD and found it effective in regenerating mouse skin cells and increasing skin moisture in human participants. Interestingly, their antioxidant activity test revealed PAD as a very weak antioxidant compared to the strong antioxidant activity of Vitamin C (Rohmani, Dinda, & Ainurofiq, 2021).
Skin Hydration and Brightening
PAD is also known for its skin hydrating and brightening properties, and its effectiveness in treating skin hyperpigmentation. A study involving the formulation of a Hydrating Facial Wash with PAD demonstrated its moisturizing activity on the face. The study, led by Rohmani, Ningrum, Wardhani, and Kundarto (2022), used various concentrations of Iselux Ultra Mild surfactants in the formula, indicating PAD's compatibility with mild surfactants for everyday skincare (Rohmani, Ningrum, Wardhani, & Kundarto, 2022).
Treating Erythemato-Telangiectatic Rosacea
A clinical study conducted by Veraldi et al. (2015) explored the use of a cream containing 5% PAD in treating symptoms of erythemato-telangiectatic rosacea. The study found that PAD effectively reduced stinging and burning sensations in patients with this condition, indicating its therapeutic potential in dermatology (Veraldi et al., 2015).
Treatment of Melasma
A study by Viyoch, Tengamnuay, Phetdee, Tuntijarukorn, and Waranuch (2010) assessed the efficacy of PAD in combination with other compounds for treating melasma, a skin condition characterized by dark patches. Their results showed significant improvement in melasma intensity, demonstrating the potential of PAD in hyperpigmentation treatments (Viyoch et al., 2010).
作用機序
Target of Action
Potassium Azeloyl Diglycinate (PAD), also known as Azeloglicina, primarily targets the sebaceous glands in the skin . It works to balance sebum production, preventing excess oiliness while maintaining the skin’s natural moisture barrier . This regulatory effect makes it particularly suitable for individuals with acne-prone, oily, or combination skin .
Mode of Action
PAD interacts with its targets by regulating key enzymes involved in sebaceous gland activity . It effectively reduces excessive oil secretion . PAD also inhibits tyrosinase activity, an enzyme that controls melanin production . This helps to brighten the skin .
Biochemical Pathways
PAD affects the biochemical pathways involved in sebum production and melanin synthesis . It limits sebum production, acting as an anti-inflammatory agent, and inhibits melanin synthesis . The core component, azelaic acid, has been shown to competitively inhibit tyrosinase, the main enzyme involved in the formation of melanin .
Pharmacokinetics
This solubility likely contributes to its bioavailability and its ability to be effectively used in various skincare products .
Result of Action
The molecular and cellular effects of PAD’s action include reducing erythema, evaluated both instrumentally and clinically . In addition, it has anti-inflammatory and moisturizing effects . PAD also enhances skin elasticity and improves the sensory profile of the formulation, leading to a radiant, bright, and healthy appearance .
Action Environment
Environmental factors such as UV radiation can influence the action of PAD. For instance, exposure to UV rays promotes the synthesis of new melanin . Therefore, the use of sunscreens to reduce the stimulating effect of UV radiation on melanogenesis is an important step in skincare management . Furthermore, PAD is stable over time and has been confirmed in several formulations such as cleansers, gels, gel emulsions, and oil-in-water emulsions .
特性
IUPAC Name |
potassium;2-[[9-(carboxymethylamino)-9-oxononanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6.K/c16-10(14-8-12(18)19)6-4-2-1-3-5-7-11(17)15-9-13(20)21;/h1-9H2,(H,14,16)(H,15,17)(H,18,19)(H,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZMBDKPRFLCKN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)NCC(=O)O)CCCC(=O)NCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21KN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197273 | |
| Record name | Potassium azeloyl diglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477773-67-4 | |
| Record name | Potassium azeloyl diglycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477773674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium azeloyl diglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hydrogen heptylenedicarboxamidodiacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM AZELOYL DIGLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N02RVN6NYP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the cosmetic applications of Potassium Azeloyl Diglycinate?
A1: this compound is recognized for its multi-functional properties in cosmetic formulations, particularly in skin-lightening and sebum regulation. [] It is also investigated for its potential in treating hyperpigmentation, moisturizing, and promoting skin cell regeneration. [, , ] Furthermore, it exhibits anti-inflammatory effects, making it a potential ingredient for managing skin conditions like rosacea. [, ]
Q2: How does the formulation of this compound impact its stability and effectiveness in topical applications?
A2: Research suggests that the concentration of excipients, such as triethanolamine (used as an emulsifying agent), can significantly impact the physicochemical stability and efficacy of this compound creams. [] For example, a study found that a specific formulation containing this compound, along with hydroxypropyl chitosan, effectively reduced stinging and burning sensations in patients with erythemato-telangiectatic rosacea. [] Another study demonstrated that a cream containing 5% this compound and 1% hydroxypropyl chitosan effectively reduced stinging and burning sensations in patients with erythemato-telangiectatic rosacea. []
Q3: What is the role of this compound in maintaining the benefits of chemical resurfacing treatments?
A3: A clinical study highlighted that a daily skincare regimen incorporating this compound, along with other active ingredients, could maintain and potentially enhance the positive effects of chemical resurfacing treatments for a minimum of 12 weeks. [] This suggests its potential role in prolonging the benefits of such procedures.
Q4: Are there alternative delivery systems for this compound beyond traditional creams and emulsions?
A4: Yes, research explored the use of hydrolyzed poly(N-vinylformamide-co-N-hydroxyethyl acrylamide) hydrogels as a potential delivery system for this compound. [] This innovative approach demonstrated controlled and pH-responsive release of the compound, highlighting its potential in enhancing product efficacy and user experience.
Q5: How does this compound compare to other skin-lightening agents in terms of efficacy and safety?
A5: While this compound is recognized for its skin-lightening properties, direct comparative studies with other agents are limited within the provided research. Further investigations are needed to comprehensively evaluate its efficacy and safety profile relative to existing alternatives. A study focusing on the effects of a topical emulsion containing trans-4-(aminomethyl)cyclohexanecarboxylic acid, this compound, and niacinamide in individuals with melasma is mentioned, but detailed results are not provided. []
Q6: What research has been done on the use of this compound in combination with other cosmetic ingredients?
A6: Several studies explore the synergistic effects of this compound in combination with other active ingredients. For instance, a whitening mask formulation incorporating yak ossein peptide and this compound demonstrated promising results in promoting skin whitening, wrinkle reduction, and anti-aging effects. [] This highlights the potential of combining ingredients to enhance desired cosmetic outcomes.
Q7: Has the antioxidant activity of this compound been investigated?
A7: Yes, one study compared the antioxidant activity of this compound to Vitamin C using the DPPH method. [] The results revealed that while this compound exhibits antioxidant properties, its activity is significantly weaker compared to Vitamin C. This finding suggests that relying solely on this compound for substantial antioxidant protection might be insufficient.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



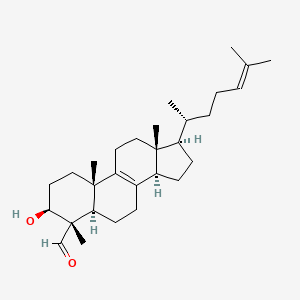
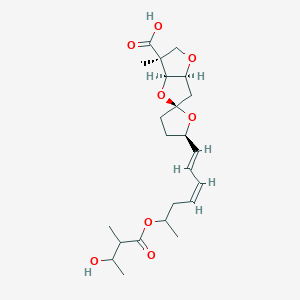
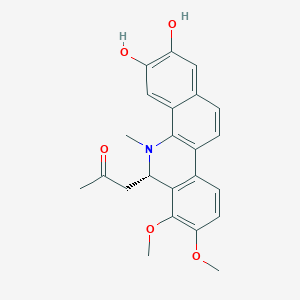
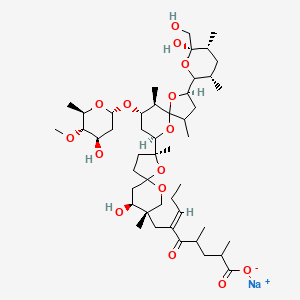

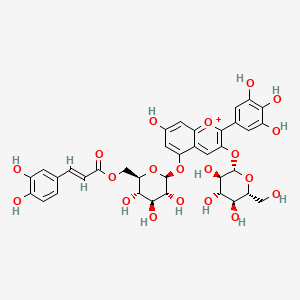
![(8-Hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl)methyl benzoate](/img/structure/B1260126.png)
![2-[(2R,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]ethanol](/img/structure/B1260127.png)

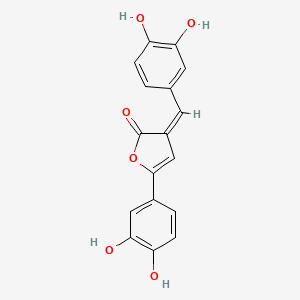
![2-(3,16-Dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B1260131.png)
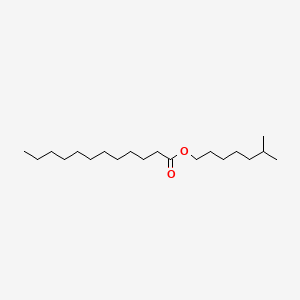
![Chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B1260133.png)
